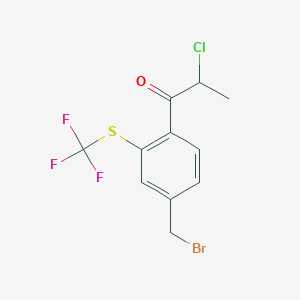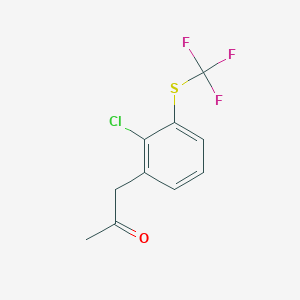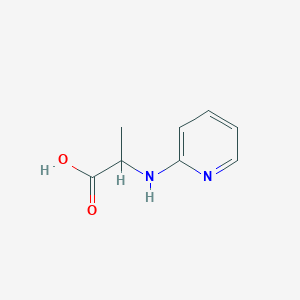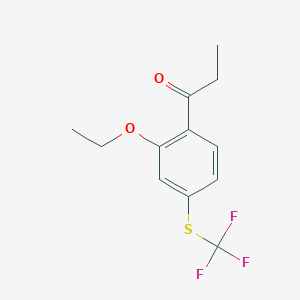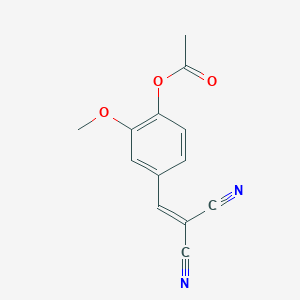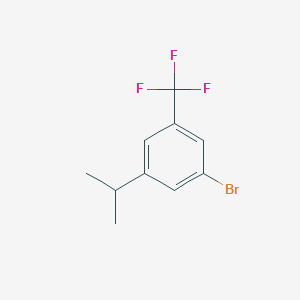
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism by which 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the isopropyl group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which can further influence its chemical properties.
3-Bromobenzotrifluoride: Similar structure but lacks the isopropyl group
Uniqueness: The combination of these substituents can enhance the compound’s stability and make it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C10H10BrF3 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-bromo-3-propan-2-yl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-6(2)7-3-8(10(12,13)14)5-9(11)4-7/h3-6H,1-2H3 |
InChI Key |
BJRCFRRGVMAXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


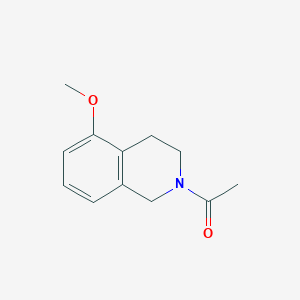
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
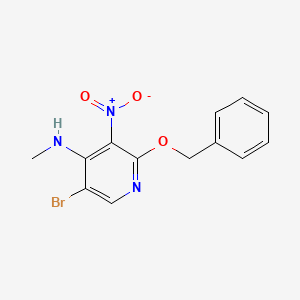

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
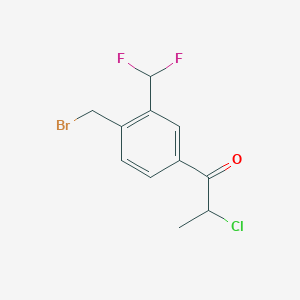
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

